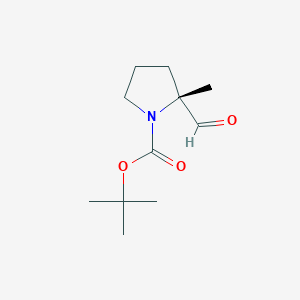

tert-butyl (2R)-2-formyl-2-methylpyrrolidine-1-carboxylate

Descripción general

Descripción

tert-Butyl (2R)-2-formyl-2-methylpyrrolidine-1-carboxylate: is an organic compound that features a tert-butyl ester group attached to a pyrrolidine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2R)-2-formyl-2-methylpyrrolidine-1-carboxylate typically involves the reaction of a pyrrolidine derivative with tert-butyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a formyl group.

Industrial Production Methods: Industrial production of tert-butyl esters, including this compound, often employs flow microreactor systems. These systems offer a more efficient, versatile, and sustainable method compared to traditional batch processes .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: tert-Butyl (2R)-2-formyl-2-methylpyrrolidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, where the tert-butyl group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Aplicaciones Científicas De Investigación

Organic Synthesis

tert-butyl (2R)-2-formyl-2-methylpyrrolidine-1-carboxylate serves as a crucial building block in organic synthesis, facilitating the preparation of more complex molecules. Its unique structure allows for various reactions, including:

- Oxidation : Can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to carboxylic acids.

- Reduction : Can undergo reduction with lithium aluminum hydride or sodium borohydride to yield alcohols.

- Substitution Reactions : The tert-butyl group can be replaced by other functional groups under suitable conditions, enhancing the compound's versatility .

Biological Research

In biological contexts, this compound is utilized as a probe to study enzyme mechanisms and protein-ligand interactions. Its structural features allow it to interact with specific molecular targets, modulating their activity and leading to various biochemical effects .

Medicinal Chemistry

Research indicates that this compound may exhibit biological activity relevant to medicinal chemistry. It has been investigated for potential interactions with various biological targets, including enzymes and receptors involved in critical metabolic pathways.

Case Study 1: Enzyme Interaction Studies

In a study focused on enzyme mechanisms, this compound was used as a substrate to investigate its binding affinity with specific enzymes. Results indicated that the compound effectively modulated enzyme activity, providing insights into enzyme kinetics and potential therapeutic applications .

Case Study 2: Synthesis of Complex Molecules

Researchers successfully employed this compound in synthesizing novel compounds with anti-inflammatory properties. The synthesis involved multiple steps starting from simpler precursors, demonstrating the compound's utility in developing new pharmaceuticals .

Mecanismo De Acción

The mechanism by which tert-butyl (2R)-2-formyl-2-methylpyrrolidine-1-carboxylate exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biochemical effects .

Comparación Con Compuestos Similares

- tert-Butyl (2R)-2-methylpyrrolidine-1-carboxylate

- tert-Butyl (2R)-2-formylpyrrolidine-1-carboxylate

- tert-Butyl (2R)-2-methylpyrrolidine-1-carboxylate

Uniqueness: tert-Butyl (2R)-2-formyl-2-methylpyrrolidine-1-carboxylate is unique due to the presence of both a formyl group and a tert-butyl ester group on the pyrrolidine ring.

Actividad Biológica

Tert-butyl (2R)-2-formyl-2-methylpyrrolidine-1-carboxylate is an organic compound characterized by a tert-butyl ester group attached to a pyrrolidine ring. Its unique structural features, including both a formyl group and a tert-butyl ester, contribute to its diverse applications in organic synthesis and biological research. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C_{12}H_{21}NO_3

- Molar Mass : 213.27 g/mol

- CAS Number : 1623409-38-0

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound's structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biochemical effects. This interaction can influence enzyme mechanisms and protein-ligand interactions, making it a valuable probe in biological research.

Biological Applications

- Enzyme Inhibition : Studies have indicated that this compound may inhibit certain enzymes involved in metabolic pathways, potentially impacting processes such as glucose metabolism and insulin sensitivity .

- Protein-Ligand Interactions : The compound serves as a probe for studying protein-ligand interactions due to its structural characteristics, allowing researchers to explore binding affinities and mechanisms .

- Therapeutic Potential : Given its ability to modulate enzyme activity, there is potential for developing therapeutic agents targeting conditions like diabetes and other metabolic disorders.

Case Studies

- A study investigating the enzyme inhibition properties of this compound demonstrated significant inhibition of dipeptidyl peptidase IV (DPP-IV), an enzyme linked to type 2 diabetes management. This inhibition was associated with improved insulin sensitivity in vitro.

- Another research effort highlighted the compound's role in probing enzyme mechanisms, revealing insights into the catalytic efficiency of certain enzymes when influenced by the compound's presence.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| tert-butyl (2R)-2-methylpyrrolidine-1-carboxylate | Structure | Lacks formyl group; primarily used as an intermediate. |

| tert-butyl (2R)-2-formylpyrrolidine-1-carboxylate | Structure | Contains only formyl group; different reactivity patterns. |

| tert-butyl (2S)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate | Structure | Additional hydroxymethyl group; impacts solubility and reactivity differently. |

Propiedades

IUPAC Name |

tert-butyl (2R)-2-formyl-2-methylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-7-5-6-11(12,4)8-13/h8H,5-7H2,1-4H3/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAZFNKZRJHARAP-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN1C(=O)OC(C)(C)C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CCCN1C(=O)OC(C)(C)C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.